molecular formula C18H29ClN2O B4893892 1-sec-butyl-N-mesitylprolinamide hydrochloride

1-sec-butyl-N-mesitylprolinamide hydrochloride

Cat. No. B4893892
M. Wt: 324.9 g/mol
InChI Key: GRDXXDHXYZGCQZ-UHFFFAOYSA-N
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Description

1-sec-butyl-N-mesitylprolinamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a proline-based chiral auxiliary that is widely used in asymmetric synthesis. This compound has been extensively studied for its chemical and biological properties, making it a promising candidate for various applications.

Scientific Research Applications

1-sec-butyl-N-mesitylprolinamide hydrochloride has numerous scientific research applications, particularly in the field of asymmetric synthesis. It is commonly used as a chiral auxiliary in the synthesis of various compounds, including amino acids, peptides, and natural products. This compound has been found to be highly effective in promoting enantioselective reactions, making it a valuable tool for synthetic chemists.

Mechanism of Action

The mechanism of action of 1-sec-butyl-N-mesitylprolinamide hydrochloride involves its ability to act as a chiral auxiliary. It forms a complex with the substrate, which then undergoes a reaction in the presence of a catalyst. The chiral auxiliary helps to control the stereochemistry of the reaction, resulting in the formation of a single enantiomer.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-sec-butyl-N-mesitylprolinamide hydrochloride. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity. It has also been found to be biodegradable and environmentally friendly.

Advantages and Limitations for Lab Experiments

The use of 1-sec-butyl-N-mesitylprolinamide hydrochloride as a chiral auxiliary offers several advantages in lab experiments. It is a highly effective tool for promoting enantioselective reactions, allowing for the production of single enantiomers with high yields. This compound is also relatively easy to synthesize and purify, making it readily available for use in various applications.
However, there are also limitations to the use of 1-sec-butyl-N-mesitylprolinamide hydrochloride. Its effectiveness as a chiral auxiliary is highly dependent on the reaction conditions, and it may not be suitable for all types of reactions. Additionally, the synthesis of this compound can be time-consuming and costly, which may limit its use in some applications.

Future Directions

There are numerous future directions for the study and application of 1-sec-butyl-N-mesitylprolinamide hydrochloride. One potential area of research is the development of new and more efficient synthesis methods for this compound. Additionally, further studies are needed to better understand its mechanism of action and potential applications in other fields, such as medicine and agriculture. Finally, the use of this compound in combination with other chiral auxiliaries or catalysts may offer new opportunities for the synthesis of complex molecules with high enantioselectivity.
Conclusion
In conclusion, 1-sec-butyl-N-mesitylprolinamide hydrochloride is a promising compound with numerous scientific research applications. Its ability to act as a chiral auxiliary makes it a valuable tool for synthetic chemists, and its relatively non-toxic and environmentally friendly properties make it an attractive candidate for various applications. While there are limitations to its use, the future directions for the study and application of this compound are numerous, offering exciting opportunities for further research and development.

Synthesis Methods

The synthesis of 1-sec-butyl-N-mesitylprolinamide hydrochloride involves the reaction of proline with 1-sec-butylamine and mesityl chloride. The reaction takes place in the presence of a base, typically triethylamine, and an organic solvent, such as dichloromethane or chloroform. The resulting compound is then purified using column chromatography, yielding a white crystalline solid with a high purity level.

properties

IUPAC Name

1-butan-2-yl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O.ClH/c1-6-15(5)20-9-7-8-16(20)18(21)19-17-13(3)10-12(2)11-14(17)4;/h10-11,15-16H,6-9H2,1-5H3,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDXXDHXYZGCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCCC1C(=O)NC2=C(C=C(C=C2C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-sec-butyl-N-mesitylprolinamide hydrochloride

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